3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction leads to the formation of the thiadiazole ring . The reaction conditions often include heating and stirring the reactants for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including this compound, involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.
Scientific Research Applications
3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like carbonic anhydrase and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-thiadiazole
- 1,2,4-thiadiazole
- 1,2,5-thiadiazole
- 1,3,4-thiadiazole
Uniqueness
3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its reactivity and biological activity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C15H10ClN3OS |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-8-4-7-11(9-12)14(20)18-15-17-13(19-21-15)10-5-2-1-3-6-10/h1-9H,(H,17,18,19,20) |
InChI Key |
XTAPQZFLISAXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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